Acid Alizarin Violet N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

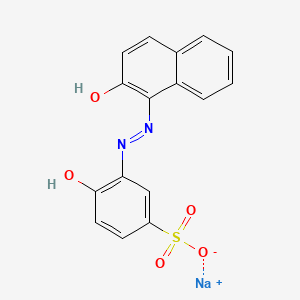

Acid Alizarin Violet N is an azo dye known for its vibrant reddish-violet color. It is widely used in various industries, including textiles, inks, and dye lasers. The compound is also employed in analytical chemistry for the determination of metals such as iron, calcium, and aluminum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acid Alizarin Violet N is synthesized through the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, followed by coupling with naphthalen-2-ol . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The product is then purified by converting it to its monosodium salt using a sodium acetate and acetic acid buffer at pH 4. The free acid is precipitated from the aqueous solution using concentrated hydrochloric acid, followed by washing and extraction with ethanol in a Soxhlet extractor .

Análisis De Reacciones Químicas

Oxidation Reactions

Acid Alizarin Violet N undergoes oxidation under strong oxidizing conditions. Key findings include:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) at elevated temperatures .

- Products : Formation of oxidized derivatives, primarily quinone structures via cleavage of the azo bond (-N=N-).

- Kinetics : Oxidation rates increase significantly at pH < 4 due to protonation of the azo group, enhancing electrophilicity .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | pH Range | Temperature (°C) | Major Product |

|---|---|---|---|

| KMnO₄ (0.1 M) | 1–3 | 25–40 | Quinones |

| H₂O₂ (30%) | 2–4 | 50–70 | Sulfonated aromatic acids |

Reduction Reactions

Reductive cleavage of the azo bond is a hallmark reaction:

- Reagents/Condients : Sodium dithionite (Na₂S₂O₄) in aqueous solutions or zinc (Zn) with acetic acid (CH₃COOH) .

- Products : Corresponding amines (e.g., 3-amino-4-hydroxybenzenesulfonic acid and 2-naphthol).

- Mechanism : Two-electron transfer reduces the -N=N- bond to -NH-NH-, followed by hydrolysis to amines .

Table 2: Reduction Efficiency Under Varied Conditions

| Reducing Agent | Concentration (M) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Na₂S₂O₄ | 0.05 | 30 | 92 |

| Zn + CH₃COOH | 1.0 | 120 | 85 |

Substitution Reactions

The sulfonic acid group (-SO₃H) participates in nucleophilic substitution:

- Reagents : Hydroxide ions (OH⁻) or amines (e.g., aniline) in polar aprotic solvents.

- Products : Sulfonate esters or amides, depending on the nucleophile .

- Thermodynamics : Substitution is favored at pH > 9.35 (pKa₃ of the sulfonic acid group) .

Table 3: Substitution Reaction Outcomes

| Nucleophile | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|

| OH⁻ | Water | 25 | Sulfonate salt |

| Aniline | DMF | 60 | Sulfonamide |

pH-Dependent Ionization and Reactivity

The compound’s ionization states profoundly affect its reactivity:

- pKa Values : 4.35 (sulfonic acid), 7.4 (phenolic -OH), 9.35 (naphtholic -OH) .

- Surfactant Interactions : Micellar systems alter ionization thermodynamics (e.g., CTAB lowers pK₂′ from 7.00 to 6.35, while TX-100 increases it to 8.09) .

Table 4: Ionization Parameters in Surfactant Solutions

| Surfactant | pK₂′ | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| None | 7.00 | -28.4 | -45.2 |

| CTAB | 6.35 | -34.1 | -62.8 |

| TX-100 | 8.09 | -22.7 | -32.1 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Analytical Chemistry

- pH Indicator : Acid Alizarin Violet N is widely used as a pH indicator due to its color change across different pH levels. It is particularly effective in complexometric titrations for determining metal ions.

- Metal Ion Complexation : The dye forms stable complexes with transition metals such as copper, cobalt, and nickel. Stoichiometric ratios of these complexes vary depending on the medium (aqueous or micellar), which can be determined spectrophotometrically .

2. Biochemical Analysis

3. Environmental Chemistry

- Surfactant Interactions : Research has demonstrated how this compound interacts with various surfactants, affecting its ionization and thermodynamic parameters. These interactions are crucial for understanding its behavior in environmental samples .

Medical Applications

Photodynamic Therapy : Due to its ability to absorb light and generate reactive oxygen species upon excitation, this compound is investigated for potential use in photodynamic therapy for cancer treatment. This application leverages its light-absorbing properties to target and kill cancer cells selectively.

Industrial Applications

Textile Industry : The dye is extensively used in the textile industry for dyeing fabrics due to its vibrant color and stability. Its unique chemical structure allows it to bond effectively with fibers, providing long-lasting colorfastness.

Case Study 1: Metal Ion Detection

A study demonstrated the use of this compound in detecting copper ions through colorimetric analysis. The stoichiometry of the copper-dye complex was found to be 1:2 in aqueous solutions, highlighting its effectiveness as a chelating agent for metal ion determination .

| Metal Ion | Stoichiometric Ratio |

|---|---|

| Copper | 1:2 |

| Cobalt | 1:3 |

| Nickel | 1:1 |

Case Study 2: Interaction with Surfactants

In an investigation of the dye's interaction with surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS), it was observed that CTAB significantly altered the ionization constants of this compound compared to other surfactants. This study emphasizes the importance of surfactant choice in applications involving this dye .

| Surfactant Type | Effect on pK Values |

|---|---|

| Cationic (CTAB) | Decreased pK |

| Anionic (SDS) | Minimal effect |

| Nonionic (TX-100) | Moderate effect |

Mecanismo De Acción

The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .

Comparación Con Compuestos Similares

Alizarin: Another anthraquinone-based dye with similar applications but different spectral properties.

Purpurin: A hydroxy-anthraquinone dye with distinct absorption characteristics.

Alizarin Red S: Used in histology for staining calcium deposits.

Uniqueness: Acid Alizarin Violet N is unique due to its azo structure, which imparts specific light-absorbing properties and makes it suitable for a wide range of applications, from analytical chemistry to industrial dyeing processes .

Propiedades

Número CAS |

2092-55-9 |

|---|---|

Fórmula molecular |

C16H12N2NaO5S |

Peso molecular |

367.3 g/mol |

Nombre IUPAC |

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |

Clave InChI |

JJNDVAFFPLPCKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. 15670; NSC-12453; NSC 12453; NSC12453. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.